molecular formula C15H14N4O B2611571 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol CAS No. 763126-18-7

2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

Cat. No. B2611571
CAS RN: 763126-18-7
M. Wt: 266.304
InChI Key: NDQIUIGWJOIATQ-UHFFFAOYSA-N
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Description

The compound “2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties . They have shown potent inhibitory activities against certain cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of NMR and MS analysis . The process has been successfully used to create a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, is established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are complex and can result in a variety of products . For example, some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Scientific Research Applications

Anticancer Properties

The synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed promising anticancer potential . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, the most potent compounds demonstrated weak cytotoxic effects toward normal cells, making them attractive candidates for further development as selective and potent anticancer molecules.

Safety and Hazards

While the safety and hazards of “2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol” specifically are not known, it’s important to note that some 1,2,4-triazole derivatives have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future directions for the research and development of 1,2,4-triazole derivatives are promising. They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[[4-(1,2,4-triazol-1-yl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15-4-2-1-3-12(15)9-17-13-5-7-14(8-6-13)19-11-16-10-18-19/h1-8,10-11,17,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQIUIGWJOIATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763126-18-7
Record name 2-((4-(1H-1,2,4-TRIAZOL-1-YL)ANILINO)METHYL)PHENOL
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